An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4-nitro-1H-indene
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4-nitro-1H-indene
Introduction: The Significance of the Indene Scaffold in Medicinal Chemistry
The 1H-indene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of biologically active molecules. Its unique combination of a planar aromatic ring fused to a non-aromatic five-membered ring imparts specific conformational constraints that are often exploited in the design of targeted therapeutics. The introduction of methoxy and nitro functionalities, as in 5-methoxy-4-nitro-1H-indene, offers valuable handles for further synthetic elaboration and can significantly influence the molecule's electronic properties and biological interactions. This guide provides a comprehensive overview of a proposed synthetic route to 5-methoxy-4-nitro-1H-indene and details the analytical techniques for its thorough characterization, aimed at researchers and professionals in drug development.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of 5-methoxy-4-nitro-1H-indene can be logically approached through a three-step sequence starting from the readily available 4-methoxy-1-indanone. This strategy involves an initial nitration of the aromatic ring, followed by selective reduction of the ketone, and culminating in the dehydration of the resulting alcohol to introduce the endocyclic double bond.
Start [label="4-Methoxy-1-indanone"]; Intermediate1 [label="4-Methoxy-5-nitro-1-indanone"]; Intermediate2 [label="5-Methoxy-4-nitro-1H-inden-1-ol"]; Product [label="5-Methoxy-4-nitro-1H-indene"];
Start -> Intermediate1 [label="Nitration (HNO₃, H₂SO₄)"]; Intermediate1 -> Intermediate2 [label="Selective Ketone Reduction (NaBH₄)"]; Intermediate2 -> Product [label="Dehydration (Acid Catalyst, Heat)"]; }
Figure 1: Proposed synthetic pathway for 5-methoxy-4-nitro-1H-indene.Part 1: Synthesis of 5-Methoxy-4-nitro-1H-indene
This section provides a detailed, step-by-step protocol for the synthesis of the target compound, with explanations for the choice of reagents and reaction conditions.
Step 1: Nitration of 4-Methoxy-1-indanone to 4-Methoxy-5-nitro-1-indanone
The initial step involves the electrophilic aromatic substitution of 4-methoxy-1-indanone. The methoxy group is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The strong activating effect of the methoxy group will direct the incoming nitro group primarily to the ortho position (C5), which is sterically less hindered than the other ortho position (C3).
Experimental Protocol:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 1.1 equivalents of fuming nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.
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Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 4-methoxy-1-indanone in a minimal amount of concentrated sulfuric acid, while maintaining the temperature at 0-5 °C with an ice bath.
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Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 4-methoxy-1-indanone over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
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Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-methoxy-5-nitro-1-indanone as a solid.
Causality Behind Experimental Choices:
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The use of a nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution.
-
Low-temperature control is crucial to prevent over-nitration and other side reactions, ensuring the regioselectivity of the nitration.
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Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which has low solubility in water.
Step 2: Selective Reduction of 4-Methoxy-5-nitro-1-indanone to 5-Methoxy-4-nitro-1H-inden-1-ol
The second step requires the selective reduction of the ketone functionality to a secondary alcohol without affecting the nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, which allows it to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like nitro groups.[1][2]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-5-nitro-1-indanone in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes with stirring. The addition should be controlled to manage the evolution of hydrogen gas.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-4-nitro-1H-inden-1-ol. This product may be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Sodium borohydride is a chemoselective reducing agent, which is crucial for the success of this step. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group.
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The reaction is performed in a protic solvent (methanol or ethanol), which also serves to protonate the intermediate alkoxide to form the final alcohol product.
Step 3: Dehydration of 5-Methoxy-4-nitro-1H-inden-1-ol to 5-Methoxy-4-nitro-1H-indene
The final step is the acid-catalyzed dehydration of the secondary alcohol to form the desired alkene. This elimination reaction proceeds via an E1 or E2 mechanism, depending on the reaction conditions.[3][4] Heating the alcohol in the presence of a strong acid catalyst is a common method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 equivalent of 5-methoxy-4-nitro-1H-inden-1-ol in a high-boiling inert solvent such as toluene or xylene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a few drops of concentrated sulfuric acid.
-
Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 5-methoxy-4-nitro-1H-indene can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product.
Causality Behind Experimental Choices:
-
The use of an acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).
-
Heating the reaction mixture provides the necessary energy to overcome the activation barrier for the elimination reaction.
-
The Dean-Stark apparatus is used to remove water from the reaction mixture, which drives the equilibrium towards the formation of the alkene product according to Le Chatelier's principle.
Part 2: Characterization of 5-Methoxy-4-nitro-1H-indene
Thorough characterization of the synthesized 5-methoxy-4-nitro-1H-indene is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
SynthesizedProduct [label="Synthesized 5-Methoxy-4-nitro-1H-indene"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="FTIR Spectroscopy"]; MS [label="Mass Spectrometry"]; Purity [label="Purity Assessment\n(e.g., HPLC, Elemental Analysis)"]; StructureConfirmed [label="Structure and Purity Confirmed", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
SynthesizedProduct -> NMR; SynthesizedProduct -> IR; SynthesizedProduct -> MS; SynthesizedProduct -> Purity; {NMR, IR, MS, Purity} -> StructureConfirmed; }
Figure 2: Workflow for the characterization of 5-methoxy-4-nitro-1H-indene.Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The expected chemical shifts for 5-methoxy-4-nitro-1H-indene can be predicted based on the electronic effects of the substituents and data from similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 5-Methoxy-4-nitro-1H-indene
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.5 - 8.0 | d | 1H | H-7 |
| Aromatic | ~7.2 - 7.6 | d | 1H | H-6 |
| Olefinic | ~6.5 - 7.0 | m | 1H | H-2 |
| Olefinic | ~6.0 - 6.5 | m | 1H | H-3 |
| Methylene | ~3.3 - 3.6 | s | 2H | H-1 |
| Methoxy | ~3.8 - 4.0 | s | 3H | -OCH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Aromatic/Olefinic | ~150 - 160 | C-5 (C-O) | ||
| Aromatic/Olefinic | ~140 - 150 | C-4 (C-NO₂) | ||
| Aromatic/Olefinic | ~135 - 145 | C-7a | ||
| Aromatic/Olefinic | ~130 - 140 | C-3a | ||
| Aromatic/Olefinic | ~120 - 130 | C-7 | ||
| Aromatic/Olefinic | ~110 - 120 | C-6 | ||
| Olefinic | ~125 - 135 | C-2 | ||
| Olefinic | ~120 - 130 | C-3 | ||
| Methylene | ~35 - 45 | C-1 | ||
| Methoxy | ~55 - 65 | -OCH₃ |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. 2D NMR techniques such as COSY, HSQC, and HMBC should be employed for unambiguous assignment of all proton and carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-methoxy-4-nitro-1H-indene is expected to show characteristic absorption bands for the nitro group, the aromatic ring, the C-O bond of the methoxy group, and the C=C bond of the indene ring.
Table 2: Expected FTIR Absorption Bands for 5-Methoxy-4-nitro-1H-indene
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |
| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |
| C-H Out-of-plane Bend (Aromatic) | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-methoxy-4-nitro-1H-indene (C₁₀H₉NO₃), the expected molecular weight is approximately 191.18 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses of the nitro group (NO₂), nitric oxide (NO), and the methoxy group (CH₃).[5][6]
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): m/z ≈ 191
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[M - NO₂]⁺: m/z ≈ 145
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[M - NO - O]⁺ or [M - CH₃O]⁺: m/z ≈ 161 or 160
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[M - CH₃]⁺: m/z ≈ 176
Conclusion: A Versatile Intermediate for Drug Discovery
This technical guide outlines a robust and logical synthetic pathway for the preparation of 5-methoxy-4-nitro-1H-indene, a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The detailed protocols for synthesis and comprehensive guidelines for characterization provide a solid foundation for researchers to produce and validate this compound. The strategic placement of the methoxy and nitro groups on the indene scaffold opens up numerous possibilities for further functionalization, making 5-methoxy-4-nitro-1H-indene a versatile building block for the development of novel therapeutic agents.
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